
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a suitable aldehyde with a pyrazolone derivative. Commonly used reagents include decanal and 3-phenyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. Solvent recovery and purification steps would be integral to the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield decanoic acid, while reduction could produce decanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one.
4-Decylidene-1H-pyrazol-5(4H)-one: A structurally similar compound with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolone derivatives.
Eigenschaften
Molekularformel |
C19H26N2O |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(4E)-4-decylidene-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-12-15-17-18(20-21-19(17)22)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3,(H,21,22)/b17-15+ |
InChI-Schlüssel |
KNHIOIKQZFBSJA-BMRADRMJSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


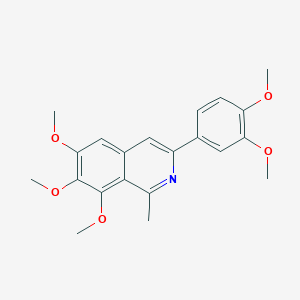
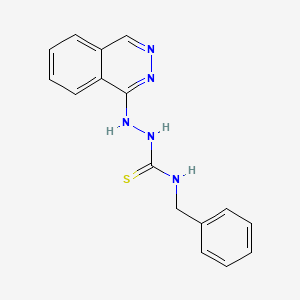

![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
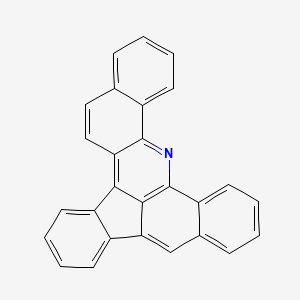
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)
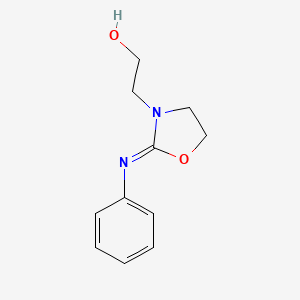
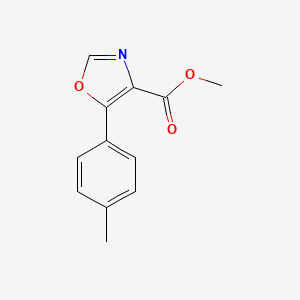

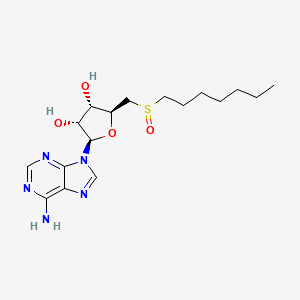
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
